
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of piperidine derivatives, and its chemical structure is shown below:
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine is not fully understood. However, studies have suggested that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell cycle progression and inducing apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the activity of certain enzymes involved in cell cycle progression and induce apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its potential therapeutic applications in various diseases, particularly cancer and inflammatory diseases. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the major limitations of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine. One area of research is the development of new formulations of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine that can improve its solubility and bioavailability. Another area of research is the identification of the exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in humans, which may pave the way for its clinical use in the future.
Métodos De Síntesis
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then further processed to obtain 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in its pure form.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role as a potential anti-cancer agent. Studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Nombre del producto |
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine |
|---|---|
Fórmula molecular |
C14H21NO3S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-6-8-15(9-7-11)19(16,17)14-10-12(2)4-5-13(14)18-3/h4-5,10-11H,6-9H2,1-3H3 |
Clave InChI |
OZDMKLZMIGVQLR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
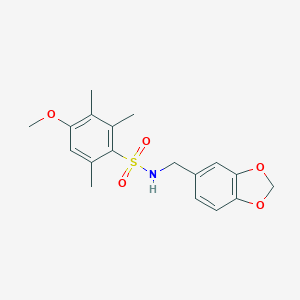
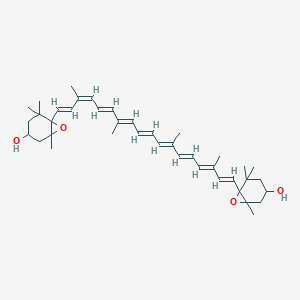

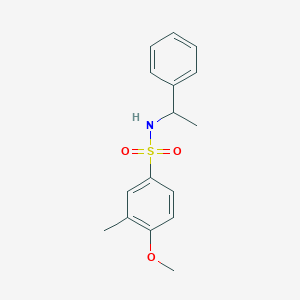

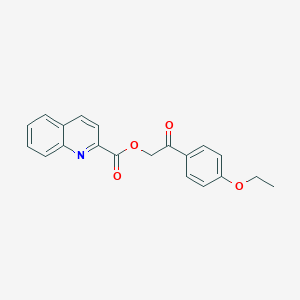
methanone](/img/structure/B223532.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

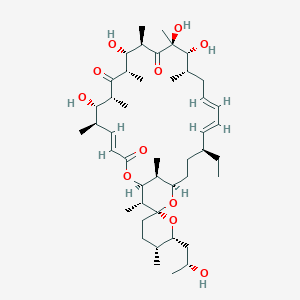
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
